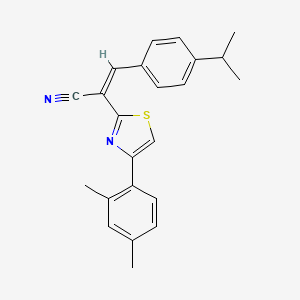
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile is a useful research compound. Its molecular formula is C23H22N2S and its molecular weight is 358.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and an acrylonitrile moiety, both of which contribute to its pharmacological properties.
- Molecular Formula : C20H20N2S
- Molecular Weight : 332.4 g/mol
- CAS Number : 476669-39-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Thiazole derivatives are known to exhibit a range of activities, such as anti-cancer, anti-inflammatory, and antimicrobial effects. The specific mechanism of action for this compound involves modulation of enzyme activities and interference with cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown potential in sensitizing cancer cells to chemotherapeutic agents by inhibiting key DNA repair enzymes such as Tyrosyl-DNA phosphodiesterase 2 (TDP2). This inhibition can lead to increased efficacy of topoisomerase II poisons, enhancing their anticancer effects .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Variations in substituents on the thiazole ring and acrylonitrile moiety can significantly influence potency and selectivity against different biological targets. For example, modifications in the phenyl groups attached to the thiazole ring have been shown to enhance anticancer activity .
Study 1: Anticancer Activity
A study involving a series of thiazole derivatives including this compound demonstrated that these compounds could inhibit cancer cell growth in various human cancer cell lines. The most potent analogs exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of thiazole derivatives was assessed against various bacterial strains. The results indicated that these compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2S |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 476669-39-3 |
| Anticancer IC50 (example) | Low micromolar range |
| Antimicrobial MIC (example) | Comparable to antibiotics |
Properties
IUPAC Name |
(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2S/c1-15(2)19-8-6-18(7-9-19)12-20(13-24)23-25-22(14-26-23)21-10-5-16(3)11-17(21)4/h5-12,14-15H,1-4H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLNFWFKRYYDRL-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)C(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)C(C)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














